molecular formula C22H34Cl2N2O4 B13732727 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride CAS No. 18833-65-3

6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride

Cat. No.: B13732727
CAS No.: 18833-65-3
M. Wt: 461.4 g/mol
InChI Key: MUQDDFNISDOULR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:

    Formation of the quinoline core: This can be achieved through various cyclization reactions.

    Introduction of the dimethylamino propoxy group: This step typically involves nucleophilic substitution reactions.

    Hydrogenation: To achieve the tetrahydro form, hydrogenation reactions are employed.

    Methoxylation: Introduction of methoxy groups is done using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can be used to modify the quinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to fully hydrogenated derivatives.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-2,3,4-trimethoxy-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group is known to enhance its binding affinity, while the methoxy groups can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the dimethylamino propoxy group and the trimethoxy substitution pattern distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

18833-65-3

Molecular Formula

C22H34Cl2N2O4

Molecular Weight

461.4 g/mol

IUPAC Name

dimethyl-[3-[(2,3,4-trimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl]azanium;dichloride

InChI

InChI=1S/C22H32N2O4.2ClH/c1-24(2)12-9-13-28-20-15-10-7-6-8-11-17(15)23-19-16(20)14-18(25-3)21(26-4)22(19)27-5;;/h14H,6-13H2,1-5H3;2*1H

InChI Key

MUQDDFNISDOULR-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C(C(=C(C=C31)OC)OC)OC.[Cl-].[Cl-]

Origin of Product

United States

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